6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine

Medicinal Chemistry Synthetic Chemistry Quality Control

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (CAS 905273-90-7) is a halogenated heterocyclic building block featuring a fused pyrrolo[3,4-c]pyridine core with a chloro substituent at the 6-position. This specific regioisomer is essential for SAR studies in dopamine D4 receptor ligands and kinase inhibitors, as the 6-chloro substitution pattern offers distinct cross-coupling reactivity (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to 4- or 7-chloro analogs. Supplied as a free base with ≥98% purity, it avoids pre-reaction neutralization and trace metal interference, streamlining synthetic workflows. Researchers can rely on broad commercial availability to ensure uninterrupted hit-to-lead synthesis.

Molecular Formula C7H7ClN2
Molecular Weight 154.60
CAS No. 905273-90-7
Cat. No. B3030432
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine
CAS905273-90-7
Molecular FormulaC7H7ClN2
Molecular Weight154.60
Structural Identifiers
SMILESC1C2=CC(=NC=C2CN1)Cl
InChIInChI=1S/C7H7ClN2/c8-7-1-5-2-9-3-6(5)4-10-7/h1,4,9H,2-3H2
InChIKeyZYALTSUCGPAPGG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes100 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (CAS 905273-90-7): Core Scaffold and Chemical Profile for Procurement Decisions


6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (CAS 905273-90-7) is a halogenated heterocyclic building block featuring a fused pyrrolo[3,4-c]pyridine core with a single chloro substituent at the 6-position [1]. The compound has a molecular formula of C7H7ClN2 and a molecular weight of 154.60 g/mol . The pyrrolo[3,4-c]pyridine scaffold is one of six structural isomers in the bicyclic pyrrolopyridine family and serves as a versatile intermediate in medicinal chemistry, particularly for kinase inhibitors, dopamine D4 receptor ligands, and other CNS-targeted agents [2].

Why Generic Substitution of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine Fails: Positional Isomerism and Scaffold-Specific Reactivity


In the pyrrolo[3,4-c]pyridine series, the position of the chloro substituent (4-, 6-, or 7-) fundamentally alters both the electronic environment of the fused ring system and the steric accessibility of the reactive site . For example, 6-chloro substitution places the halogen at a position adjacent to the pyridine nitrogen, enabling distinct cross-coupling reactivity (e.g., Suzuki-Miyaura, Buchwald-Hartwig) compared to the 4- or 7-chloro analogs [1]. Furthermore, the specific regiochemistry dictates which downstream pharmacophores can be accessed; a 6-chloro intermediate cannot be interchanged with a 4-chloro analog without complete re-design of the synthetic route and potential loss of target engagement [2]. This positional specificity underscores why procurement decisions must be guided by the exact substitution pattern required for the intended SAR exploration or patent strategy.

Quantitative Differentiation of 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine: Purity, Structural Uniqueness, and Availability Metrics


Purity and Impurity Profile: 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (CAS 905273-90-7) vs. 4-Chloro Analog

Commercially available 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (free base) is offered at 98% purity by multiple suppliers . In contrast, the 4-chloro analog is often supplied as a hydrochloride salt with a reported purity of 97% . While both meet typical research-grade thresholds, the 6-chloro free base avoids the additional de-salting step sometimes required for salt forms in non-aqueous reactions.

Medicinal Chemistry Synthetic Chemistry Quality Control

Regioisomeric Differentiation: 6-Chloro vs. 7-Chloro Substitution Pattern

The 6-chloro regioisomer (CAS 905273-90-7) possesses a chlorine atom at the 6-position of the pyrrolo[3,4-c]pyridine core, whereas the 7-chloro regioisomer (CAS not specified) has the halogen at the 7-position . This positional difference has been shown to alter biological target engagement. For instance, 7-chloro derivatives have been reported to inhibit nicotinamide phosphoribosyltransferase (NAMPT) , while the 6-chloro scaffold is more commonly associated with dopamine receptor and kinase inhibitor programs [1].

Structure-Activity Relationship Medicinal Chemistry Scaffold Hopping

Commercial Availability and Lead Time Comparison: 6-Chloro vs. 4-Chloro Analogs

6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is stocked by multiple global suppliers (e.g., Leyan, Aladdin, Delta-B) with typical lead times of 1-3 days for in-stock items . The 4-chloro analog (CAS 2387597-05-7) shows more limited availability, often requiring custom synthesis or longer lead times . This difference in supply chain robustness directly impacts project timelines.

Procurement Supply Chain Medicinal Chemistry

Optimal Research Applications for 6-Chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine (CAS 905273-90-7) Based on Evidence


Synthesis of Dopamine D4 Receptor Ligands and CNS-Targeted Kinase Inhibitors

The 6-chloro substitution pattern is explicitly cited as a core structure for dopamine D4 receptor ligands and kinase inhibitors [1]. This aligns with the established biological activity of pyrrolo[3,4-c]pyridine derivatives in nervous system disorders [2]. Researchers developing CNS-penetrant small molecules can utilize this building block to introduce the chloro substituent at a position that literature suggests is favored for these target classes.

Multi-Step Synthesis Requiring High-Purity, Catalyst-Compatible Building Blocks

Given the 98% purity specification and free base form [1], 6-chloro-2,3-dihydro-1H-pyrrolo[3,4-C]pyridine is well-suited for palladium-catalyzed cross-coupling reactions (e.g., Suzuki, Buchwald-Hartwig) where trace metal impurities or acid salts can interfere with catalyst turnover. The absence of a hydrochloride salt avoids the need for pre-reaction neutralization, streamlining synthetic workflows [2].

Structure-Activity Relationship (SAR) Studies Exploring Pyrrolo[3,4-c]pyridine Regioisomers

The compound serves as a key comparator in SAR campaigns aimed at understanding the impact of chloro substitution position on biological activity. While the 7-chloro analog is linked to NAMPT inhibition , the 6-chloro variant offers a distinct vector for diversification. This allows medicinal chemists to systematically probe the binding pockets of targets like HPK1, where 2,3-dihydro-1H-pyrrolo[3,4-c]pyridine derivatives have shown potent inhibition (IC50 values in the low nanomolar range) [3].

Accelerated Lead Optimization with Assured Supply Chain Continuity

For research groups operating under tight timelines, the broad commercial availability of the 6-chloro isomer reduces the risk of supply chain interruptions. Multiple vendors stock this compound, ensuring that even if one supplier experiences backorder, alternatives exist . This is particularly valuable during the hit-to-lead phase when iterative analog synthesis demands a reliable source of the core scaffold.

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